Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate

Descripción general

Descripción

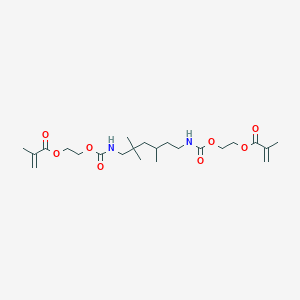

Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate is a complex organic compound with the chemical formula C₂₃H₃₈N₂O₈. It is known for its applications in various fields, including polymer chemistry and materials science. This compound is characterized by its unique structure, which includes methacrylate groups and carbamate linkages, making it a valuable monomer for producing high-performance polymers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate typically involves the reaction of 2,2,4-trimethylhexamethylene diisocyanate with 2-hydroxyethyl methacrylate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,2,4-Trimethylhexamethylene diisocyanate+2-Hydroxyethyl methacrylate→Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate

The reaction is typically conducted in the presence of a catalyst, such as dibutyltin dilaurate, and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature is maintained between 50-70°C to optimize the yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of continuous flow reactors also minimizes the formation of by-products and enhances the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate undergoes various chemical reactions, including:

Polymerization: The methacrylate groups in the compound can undergo free radical polymerization to form cross-linked polymers.

Hydrolysis: The carbamate linkages can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methacrylate groups are replaced by other nucleophiles.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization process.

Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are used to facilitate the hydrolysis of carbamate linkages.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions to modify the methacrylate groups.

Major Products Formed

Polymerization: Cross-linked polymers with enhanced mechanical properties and thermal stability.

Hydrolysis: Amines and alcohols derived from the breakdown of carbamate linkages.

Substitution: Modified compounds with different functional groups replacing the methacrylate groups.

Aplicaciones Científicas De Investigación

Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate has a wide range of applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers and copolymers with applications in coatings, adhesives, and sealants.

Biomedical Engineering: The compound is utilized in the development of biocompatible materials for medical devices and drug delivery systems.

Materials Science: It is employed in the fabrication of advanced materials with tailored properties for specific industrial applications.

Surface Coatings: The compound is used in the formulation of UV-curable coatings that offer excellent durability and resistance to environmental factors.

Mecanismo De Acción

The primary mechanism by which Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate exerts its effects is through polymerization. The methacrylate groups undergo free radical polymerization, leading to the formation of cross-linked networks. These networks impart enhanced mechanical strength and thermal stability to the resulting polymers. The carbamate linkages contribute to the flexibility and toughness of the polymers by acting as soft segments within the polymer matrix.

Comparación Con Compuestos Similares

Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate can be compared with other similar compounds, such as:

Diurethane dimethacrylate: Similar in structure but with different alkyl groups, leading to variations in polymer properties.

Bisphenol A dimethacrylate: Contains aromatic rings, resulting in polymers with higher rigidity and thermal resistance.

Ethylene glycol dimethacrylate: A simpler structure that produces more flexible and less cross-linked polymers.

The uniqueness of this compound lies in its balanced combination of methacrylate and carbamate functionalities, which provide a versatile platform for creating polymers with a wide range of properties.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Actividad Biológica

Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate (often abbreviated as UDMA) is a complex organic compound that belongs to the class of methacrylate esters. Its unique structure, characterized by methacrylate and carbamate functionalities, underpins its significant biological activity and applications in various fields, particularly in biomedical engineering and polymer chemistry.

Chemical Structure and Properties

This compound has the chemical formula and is recognized for its high polymerization rate and mechanical properties. The compound's structure includes two methacrylate groups that facilitate free radical polymerization, leading to the formation of cross-linked polymers with enhanced mechanical strength and biocompatibility.

Synthesis

The synthesis typically involves a two-step reaction process:

- Formation of Intermediate : 2,2,4-trimethylhexamethylene diisocyanate reacts with hydroxyethyl methacrylate to form di-2-hydroxyethyl 2,2,4-trimethylhexamethylenedicarbamate.

- Final Product : The intermediate is then reacted with methacrylic acid to yield the final product.

1. Biomedical Engineering

This compound is utilized in the development of biocompatible materials for medical devices. Its low cytotoxicity makes it suitable for applications such as:

- Dental Restorative Materials : Used in composite resins due to its excellent mechanical properties and aesthetic qualities.

- Bone Adhesives : Employed in orthopedic surgeries for bone repair and regeneration .

2. Polymer Chemistry

The compound serves as a monomer in synthesizing high-performance polymers used in coatings, adhesives, and sealants. Its ability to form durable cross-linked networks enhances the longevity and effectiveness of these materials.

The primary biological activity of this compound is attributed to its polymerization capabilities. Upon exposure to free radicals (often generated by UV light), the methacrylate groups undergo polymerization, forming robust cross-linked structures. This process not only improves mechanical strength but also contributes to the material's biocompatibility by minimizing leachables that could provoke adverse biological responses.

Case Studies

- Antibacterial Properties : A study investigated the incorporation of quaternary ammonium groups into UDMA-based polymers. Results indicated that these modified polymers exhibited significant antibacterial activity while maintaining desirable mechanical properties .

- Mechanical Properties : Research on the mechanical performance of UDMA-based composites showed that increasing the degree of conversion during polymerization directly correlates with improved tensile strength and reduced polymerization shrinkage .

Comparative Analysis

The following table summarizes key properties of this compound compared to other common methacrylate esters:

| Property | This compound | Methyl Methacrylate | Ethyl Methacrylate |

|---|---|---|---|

| Polymerization Rate | High | Moderate | Moderate |

| Mechanical Strength | Superior | Good | Good |

| Biocompatibility | Excellent | Moderate | Moderate |

| Applications | Dental materials, bone adhesives | General polymers | General polymers |

Propiedades

IUPAC Name |

2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N2O8/c1-16(2)19(26)30-10-12-32-21(28)24-9-8-18(5)14-23(6,7)15-25-22(29)33-13-11-31-20(27)17(3)4/h18H,1,3,8-15H2,2,4-7H3,(H,24,28)(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKHZPDUBLCUHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)OCCOC(=O)C(=C)C)CC(C)(C)CNC(=O)OCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

109895-09-2, 168275-21-6 | |

| Record name | 11,14-Dioxa-2,9-diazaheptadec-16-enoic acid, 4,4,6,16-tetramethyl-10,15-dioxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109895-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), α,α′-[(2,2,4-trimethyl-1,6-hexanediyl)bis(iminocarbonyl)]bis[ω-[(2-methyl-1-oxo-2-propen-1-yl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168275-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70866034 | |

| Record name | 11,14-Dioxa-2,9-diazaheptadec-16-enoic acid, 4,4,6,16-tetramethyl-10,15-dioxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Polysciences MSDS] | |

| Record name | Urethane dimethacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

41137-60-4, 72869-86-4 | |

| Record name | 7,7,9-Trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diol dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41137-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041137604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urethane dimethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072869864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,14-Dioxa-2,9-diazaheptadec-16-enoic acid, 4,4,6,16-tetramethyl-10,15-dioxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 11,14-Dioxa-2,9-diazaheptadec-16-enoic acid, 4,4,6,16-tetramethyl-10,15-dioxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,7,9(or 7,9,9)-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,7,9-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-2-METHACRYLOXYETHYL 2,2,4-TRIMETHYLHEXAMETHYLENEDICARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAC5R928KV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.